molecular formula C15H24ClNO B1440811 3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride CAS No. 1220030-71-6

3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride

Cat. No. B1440811
M. Wt: 269.81 g/mol
InChI Key: YEHAYTYZNQTDIB-UHFFFAOYSA-N
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Description

“3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride” is a compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Molecular Structure Analysis

The molecular formula of “3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride” is C16H26ClNO . The compound features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is non-planar, a phenomenon called “pseudorotation”, which allows increased three-dimensional coverage .


Physical And Chemical Properties Analysis

The average mass of “3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride” is 283.837 Da . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Pharmacological Applications

A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, chemically related to the compound , were synthesized and evaluated for their antiinflammatory and analgesic properties. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing equipotent antiinflammatory activities compared to indomethacin but with reduced ulcerogenic effects. This highlights the compound's potential application in developing antiinflammatory drugs with a safer profile (Ikuta et al., 1987).

Chemical Structure and Properties

Another study focused on the structural aspects, describing tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate, a compound with a similar pyrrolidine structure. The research detailed the absolute configurations of the carbon atoms in the lactam ring, highlighting the compound's molecular structure and potential as a building block in organic synthesis (Weber et al., 1995).

Potential Antithrombin Activity

In the context of antithrombin activity, the enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate were synthesized and modified to yield N-((4-chlorophenyl)thio)acetyl pyrrolidine derivatives. These derivatives showed promise as thrombin inhibitors, with comprehensive molecular docking studies supporting their potential therapeutic applications (Ayan et al., 2013).

Redox Properties and Antioxidant Applications

The redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment were studied, revealing insights into their oxidation processes. These derivatives, including those of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid, demonstrated potential as antioxidants, suggesting applications in chemical and pharmaceutical fields (Osipova et al., 2011).

properties

IUPAC Name

3-(4-tert-butyl-2-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11-9-12(15(2,3)4)5-6-14(11)17-13-7-8-16-10-13;/h5-6,9,13,16H,7-8,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHAYTYZNQTDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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